

An In-depth Technical Guide to 1,1-Difluoroacetone

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Compound of Interest

Compound Name: 1,1-Difluoroacetone

Cat. No.: B1306852

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-Difluoroacetone** (CAS RN: 431-05-0), a fluorinated organic compound of significant interest in synthetic chemistry and pharmaceutical development. This document outlines its core physicochemical properties, applications, and a detailed experimental protocol for its synthesis.

Core Properties and Molecular Data

1,1-Difluoroacetone is a colorless liquid characterized by a pungent odor.^[1] Its chemical structure, featuring two fluorine atoms on the alpha-carbon relative to the carbonyl group, imparts unique reactivity, making it a valuable building block in organic synthesis.^[2]

The fundamental molecular details and key physicochemical properties of **1,1-Difluoroacetone** are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C ₃ H ₄ F ₂ O
Molecular Weight	94.06 g/mol
CAS Number	431-05-0
Density	1.088 - 1.16 g/cm ³
Boiling Point	45.3 - 47 °C at 760 mmHg
Flash Point	1.6 - 2 °C
Vapor Pressure	350 mmHg at 25°C
Refractive Index	1.328
Appearance	Colorless Liquid
Purity	Typically ≥97%

Sources:[2][3][4][5]

Applications in Research and Development

1,1-Difluoroacetone serves as a crucial intermediate in various chemical transformations, primarily driven by the reactivity of its carbonyl group and the influence of the adjacent difluoromethyl group.[1]

- **Pharmaceutical Synthesis:** The compound is a key intermediate in the preparation of substituted tetrahydrofuran (THF) amides, which function as modulators of sodium channels. [2][6] These modulators are significant in the development of therapeutic agents for neurological disorders and pain management by regulating nerve signal transmission.[2]
- **Agrochemicals:** It is a vital precursor for fungicides that contain a fluoropyrazole ring, which are classified as succinate dehydrogenase inhibitors.[3][4] The cost-effective synthesis of **1,1-Difluoroacetone** is pivotal for the economic viability of these important agricultural products.[3][4]

- Chemical Synthesis: Beyond specific applications, it is a versatile reagent for introducing the difluoroacetyl group into molecules, enabling the synthesis of a wide range of fluorinated compounds.[1] It can also be utilized as a specialized solvent.[1]

Experimental Protocols

A robust and scalable synthesis is critical for the application of **1,1-Difluoroacetone** in industrial and research settings. The following section details an industrialized production methodology.

Industrial Synthesis of **1,1-Difluoroacetone**

This protocol outlines a three-step synthesis starting from ethyl acetoacetate.[3][4]

Step 1: Bromination

- Objective: To synthesize Ethyl 2,2-dibromoacetoacetate.
- Procedure: In a suitable reactor, ethyl acetoacetate is reacted with 2.2 equivalents of a bromination reagent (e.g., an Oxone/KBr system) in n-heptanol.[3][4] The reaction is conducted at a temperature above 60°C under atmospheric pressure.[3][4] This stage is often performed in a tubular reactor for industrial-scale production.[3][4]

Step 2: Fluorination

- Objective: To perform a fluorine-bromine exchange to obtain the difluoride intermediate.
- Procedure: The resulting Ethyl 2,2-dibromoacetoacetate undergoes a fluorine-bromine exchange reaction.[3][4] This is achieved by reacting it with 2.2 equivalents of potassium fluoride as the fluorinating agent.[3][4] The reaction is maintained at a temperature of 150°C, also typically within a tubular reactor.[3][4]

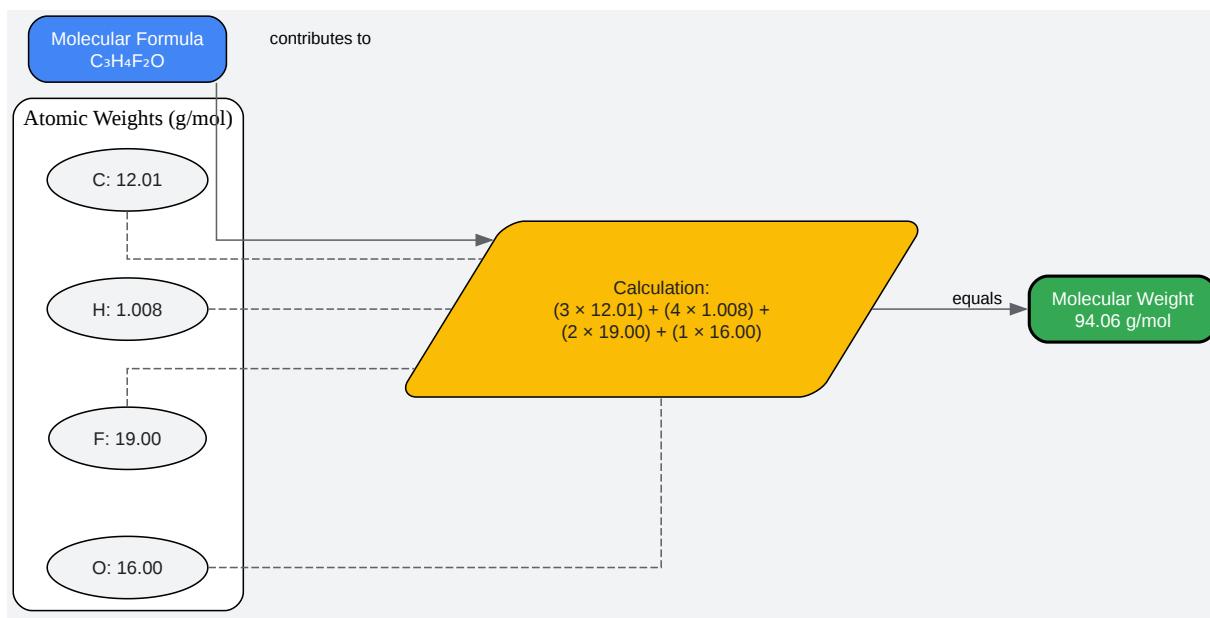
Step 3: Hydrolysis and Decarboxylation

- Objective: To hydrolyze the difluoride intermediate to yield the final product, **1,1-Difluoroacetone**.

- Procedure: The difluoride intermediate is subjected to hydrolysis and decarboxylation using a 50% sulfuric acid solution.[3][4] This final step is carried out in a standard reactor at a temperature of 90°C.[3][4] The process yields a crude product with high purity (99.60% by GC analysis) and an efficiency of 91.25%. [3][4]

Logical Relationships and Visualizations

The molecular weight of a compound is a fundamental property derived directly from its molecular formula. The diagram below illustrates this relationship for **1,1-Difluoroacetone**.



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Caption: Derivation of **1,1-Difluoroacetone**'s molecular weight from its formula.

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